molecular formula C18H16ClFN8O2S B10890329 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10890329
M. Wt: 462.9 g/mol
InChI Key: XGGKAEFDHXIWQK-UHFFFAOYSA-N
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Description

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiadiazole ring, and various substituents such as chloro, fluoro, and nitro groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole and thiadiazole rings, followed by the introduction of the various substituents through nucleophilic substitution, electrophilic aromatic substitution, and other organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of production method depends on factors such as the desired scale, cost-effectiveness, and environmental considerations. Advanced techniques such as microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloro-6-fluorobenzyl)piperazine: A related compound with similar substituents but different core structure.

    1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole: Shares the chloro and fluoro substituents but differs in the overall structure.

Uniqueness

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine is unique due to its combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16ClFN8O2S

Molecular Weight

462.9 g/mol

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-5-[2-(3-methyl-4-nitropyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C18H16ClFN8O2S/c1-11-15(28(29)30)10-27(24-11)8-6-17-22-23-18(31-17)21-16-5-7-26(25-16)9-12-13(19)3-2-4-14(12)20/h2-5,7,10H,6,8-9H2,1H3,(H,21,23,25)

InChI Key

XGGKAEFDHXIWQK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])CCC2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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